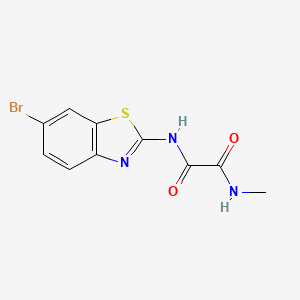

N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide

Description

N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide (molecular formula: C₁₀H₈BrN₃O₂S) is a benzothiazole derivative featuring a bromo substituent at the 6-position of the benzothiazole ring and an ethanediamide group linked to a methyl substituent. This compound, reported in a 2025 study (), lacks published literature or patent data, highlighting its novelty. Key structural identifiers include its SMILES (BrC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)NC) and InChIKey (SYYYNZLMQISJAH-UHFFFAOYSA-N). Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺ CCS: 174.3 Ų) suggest a compact molecular geometry, though experimental validation is pending .

Properties

CAS No. |

104388-95-6 |

|---|---|

Molecular Formula |

C10H8BrN3O2S |

Molecular Weight |

314.16 g/mol |

IUPAC Name |

N'-(6-bromo-1,3-benzothiazol-2-yl)-N-methyloxamide |

InChI |

InChI=1S/C10H8BrN3O2S/c1-12-8(15)9(16)14-10-13-6-3-2-5(11)4-7(6)17-10/h2-4H,1H3,(H,12,15)(H,13,14,16) |

InChI Key |

CAHHZWIMGMIKJV-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide typically involves the reaction of 6-bromo-2-benzothiazole with N-methylethanediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while substitution reactions can produce various substituted benzothiazole derivatives .

Scientific Research Applications

N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Employed in the study of amyloid plaques and their role in neurodegenerative diseases such as Alzheimer’s disease.

Medicine: Utilized as an imaging agent for detecting amyloid plaques in the brain, aiding in the diagnosis and study of Alzheimer’s disease.

Industry: Applied in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The compound exerts its effects by binding to Amyloid-β (1-40) with high affinity. This binding is facilitated by the unique structure of the compound, which allows it to interact specifically with the amyloid plaques. The molecular targets involved include the amyloid plaques themselves, and the pathways affected are those related to amyloid aggregation and deposition .

Comparison with Similar Compounds

Substituent Variation: Diethylaminoethyl Analog

A closely related compound, N-(6-bromo-2-benzothiazolyl)-N'-(2-(diethylamino)ethyl)ethanediamide (C₁₅H₁₉BrN₄O₂S, ), replaces the methyl group with a diethylaminoethyl side chain. This substitution increases molecular weight (399.05 g/mol vs. 314.16 g/mol for the target compound) but retains similar CCS values (e.g., [M+H]⁺ CCS: 174.3 Ų), indicating comparable size despite structural differences.

Table 1: Substituent and CCS Comparison

| Compound | Molecular Formula | Key Substituent | [M+H]⁺ CCS (Ų) |

|---|---|---|---|

| Target Compound () | C₁₀H₈BrN₃O₂S | Methyl | 174.3 |

| Diethylaminoethyl Analog () | C₁₅H₁₉BrN₄O₂S | Diethylaminoethyl | 174.3 |

Benzodithiazine Derivatives

Benzodithiazine-core compounds () differ in heterocyclic structure but share functional groups with the target compound:

- 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (): Features a bromo-hydroxyphenyl substituent and a benzodithiazine core. Its IR spectrum shows a strong C=N stretch at 1610 cm⁻¹, comparable to the target compound’s amide carbonyl stretches. The benzodithiazine core introduces additional sulfone groups (SO₂), which may increase polarity and thermal stability (mp: 330–331°C) compared to the simpler benzothiazole core .

- 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (): Substitutes bromo with a cyano group, introducing a nitrile stretch at 2235 cm⁻¹. This electron-withdrawing group could alter reactivity in nucleophilic substitutions relative to bromo substituents .

Table 2: Core Structure and Functional Group Comparison

Thiazolidinone Derivatives

NAT-1 and NAT-2 () are thiazolidinone derivatives with nicotinamide linkages.

Biological Activity

N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities. The chemical formula is , and it features a bromo substituent at the 6-position of the benzothiazole ring.

The biological activity of N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide is primarily attributed to its interaction with various molecular targets. The compound exhibits potential as an inhibitor of specific enzymes and receptors involved in disease pathways. For instance, it may modulate kinase activity, influencing downstream signaling cascades critical for cell proliferation and apoptosis.

1. Anticancer Activity

Research indicates that N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide demonstrates significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.

- Case Study : A study reported an IC50 value of approximately 225 µM against MCF-7 cells, indicating its efficacy in reducing cell viability. The compound was found to induce apoptosis, as evidenced by increased lactate dehydrogenase (LDH) enzyme activity in treated cells compared to controls .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising results against several bacterial strains, suggesting its potential as an antibacterial agent.

- Research Findings : In a comparative study, derivatives of benzothiazole exhibited varying degrees of antibacterial activity. N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide was among those that showed significant inhibition against Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Experimental Evidence : In vitro assays demonstrated that treatment with N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide resulted in decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), markers associated with inflammation .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.